N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene core with disulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfonamide Groups: The disulfonamide functionalities are introduced by reacting the fluorene core with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide groups.
Attachment of 4-Chlorophenyl Groups: The final step involves the coupling of 4-chlorophenyl groups to the nitrogen atoms of the sulfonamide functionalities. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Fluorene Core: Utilizing high-efficiency reactors for the Friedel-Crafts alkylation.
Sulfonation and Amine Addition: Employing automated systems for precise control of reaction conditions during sulfonation and amine addition.
Coupling Reaction: Using high-throughput reactors for the nucleophilic aromatic substitution to attach 4-chlorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N2,N7-Bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: Similar structure but with different substituents, leading to varied chemical properties and applications.
N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: Another related compound with multiple methoxy groups, used in different research contexts.
Properties
CAS No. |
303059-35-0 |
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Molecular Formula |
C25H18Cl2N2O4S2 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 |
InChI Key |
KLEQBAGXOPTXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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